BRP-201

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H27ClN4OS |

|---|---|

Molecular Weight |

503.1 g/mol |

IUPAC Name |

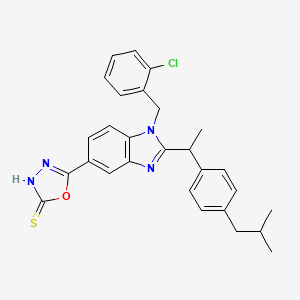

5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione |

InChI |

InChI=1S/C28H27ClN4OS/c1-17(2)14-19-8-10-20(11-9-19)18(3)26-30-24-15-21(27-31-32-28(35)34-27)12-13-25(24)33(26)16-22-6-4-5-7-23(22)29/h4-13,15,17-18H,14,16H2,1-3H3,(H,32,35) |

InChI Key |

ZADYAZTTWZYTSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=C(N2CC4=CC=CC=C4Cl)C=CC(=C3)C5=NNC(=S)O5 |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Action Anti-Inflammatory Mechanism of BRP-201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRP-201 is an investigational small molecule that has demonstrated a novel dual mechanism of action in the modulation of the inflammatory response. As a potent antagonist of 5-lipoxygenase-activating protein (FLAP), this compound effectively inhibits the biosynthesis of pro-inflammatory leukotrienes. Concurrently, it promotes a lipid mediator class switch by activating 12/15-lipoxygenase (12/15-LOX) pathways, leading to an increased production of specialized pro-resolving mediators (SPMs). This unique pharmacological profile positions this compound as a promising therapeutic candidate that not only dampens inflammation but also actively stimulates its resolution. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: A Paradigm Shift in Anti-Inflammatory Therapy

The primary molecular target of this compound is the 5-lipoxygenase-activating protein (FLAP), a crucial transfer protein in the biosynthesis of leukotrienes (LTs).[1] LTs, such as LTB4, are potent pro-inflammatory lipid mediators that play a significant role in the initiation and amplification of acute and chronic inflammation. By binding to FLAP, this compound prevents the interaction between FLAP and 5-lipoxygenase (5-LOX), thereby inhibiting the synthesis of LTs from arachidonic acid (AA).[2]

The innovative aspect of this compound's mechanism lies in its dual functionality. Beyond the suppression of pro-inflammatory signals, this compound actively promotes the resolution of inflammation. It has been shown to enhance the activity of 12/15-lipoxygenases, enzymes responsible for the production of specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins from omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1] This orchestrated "lipid mediator class switch" shifts the balance from a pro-inflammatory state to a pro-resolving one, a highly desirable characteristic for a modern anti-inflammatory therapeutic.[1]

Signaling Pathway of this compound in Inflammation

Caption: this compound inhibits FLAP to block pro-inflammatory leukotriene synthesis and activates 12/15-LOX to promote pro-resolving SPM production.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in Human Monocyte-Derived Macrophages (MDMs)

| Cell Type | Stimulus | This compound Conc. | Effect on 5-LOX Products (e.g., LTs) | Effect on 12/15-LOX Products (e.g., SPMs) | Reference |

| M2-MDM | SACM | 0.1 µM | ~60% suppression | Markedly elevated | [3] |

| M2-MDM | SACM | 3 µM | - | > 3-fold increase in RvD1 and RvD2 | [3] |

| M1-MDM | SACM | 0.1 - 3 µM | Suppression | Modest, inconsistent increase | [3] |

SACM: Staphylococcus aureus conditioned medium

Table 2: Efficacy of this compound in Stably Transfected HEK293 Cells

| Transfected Enzyme(s) | This compound Conc. | Effect on Product Formation | Implication | Reference |

| 5-LOX + FLAP | 3 µM | Inhibition | Inhibition of LT synthesis is FLAP-dependent | [3] |

| 5-LOX only | 3 µM | No significant inhibition | Confirms FLAP as the target for LT inhibition | [3] |

| 15-LOX-1 | 3 µM | Up to 3-fold increase | This compound directly or indirectly activates 15-LOX-1 | [3] |

| 15-LOX-2 | 3 µM | No significant effect | Specificity for 15-LOX-1 over 15-LOX-2 | [3] |

Table 3: In Vivo Efficacy of this compound in Zymosan-Induced Murine Peritonitis

| Parameter | This compound Dose | Outcome | Reference |

| Leukotriene Levels | 2 mg/kg, i.p. | Trend towards lower levels | [1] |

| 12/15-LOX Products (incl. SPMs) | 2 mg/kg, i.p. | Increased levels | [2] |

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.

Human Monocyte-Derived Macrophage (MDM) Culture and Stimulation

-

Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from leukocyte concentrates by density gradient centrifugation. Monocytes are then purified from PBMCs.

-

Differentiation and Polarization: Isolated monocytes are cultured in RPMI 1640 medium supplemented with fetal calf serum, penicillin/streptomycin, and either granulocyte-macrophage colony-stimulating factor (GM-CSF) for M1 polarization or macrophage colony-stimulating factor (M-CSF) for M2 polarization for 5-7 days.

-

Pre-incubation and Stimulation: Differentiated MDMs are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes. Subsequently, cells are stimulated with a pro-inflammatory agent such as Staphylococcus aureus conditioned medium (SACM) or the calcium ionophore A23187 for a defined period (e.g., 30-90 minutes) to induce lipid mediator biosynthesis.

-

Sample Collection: The cell culture supernatants are collected for lipid mediator analysis.

Lipid Mediator Metabololipidomics

-

Solid-Phase Extraction: Lipid mediators are extracted from cell culture supernatants or peritoneal lavage fluid using solid-phase extraction cartridges.

-

LC-MS/MS Analysis: The extracted samples are analyzed by ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

-

Quantification: Identification and quantification of individual lipid mediators are achieved by comparing their retention times and mass-to-charge ratios with those of authentic standards, using multiple reaction monitoring (MRM).

Zymosan-Induced Murine Peritonitis Model

-

Acclimatization: Male mice are acclimatized for at least one week before the experiment.

-

This compound Administration: this compound (e.g., 2 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

-

Induction of Peritonitis: A short time after this compound administration (e.g., 30 minutes), peritonitis is induced by i.p. injection of a zymosan A suspension (e.g., 1 mg in sterile saline).

-

Peritoneal Lavage: At a defined time point after zymosan injection (e.g., 4 hours), mice are euthanized, and the peritoneal cavity is washed with cold phosphate-buffered saline (PBS) to collect the peritoneal exudate.

-

Analysis: The collected lavage fluid is centrifuged to separate the cells from the supernatant. The supernatant is then subjected to lipid mediator metabololipidomics to quantify leukotrienes and SPMs. The cell pellet can be used for differential cell counting.

Experimental and Logical Workflow Visualizations

In Vitro Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound in human MDMs.

Logical Relationship for Dual Action Confirmation

Caption: Logical workflow confirming the dual, distinct mechanisms of this compound.

Conclusion

This compound represents a significant advancement in the field of anti-inflammatory drug development. Its unique ability to not only block the production of pro-inflammatory leukotrienes but also to actively promote the synthesis of pro-resolving lipid mediators offers a more holistic approach to managing inflammatory conditions. The data presented herein provide a strong rationale for the continued investigation of this compound as a therapeutic agent that targets both the initiation and the resolution phases of inflammation. This dual-action mechanism holds the promise of more effective and complete control of inflammatory diseases.

References

BRP-201: A Dual-Acting Modulator of Lipid Mediator Biosynthesis for Inflammatory Resolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRP-201 is a novel benzimidazole-based compound that has demonstrated a unique dual mechanism of action in the modulation of inflammatory pathways. It functions as a potent antagonist of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of pro-inflammatory leukotrienes. Concurrently, this compound acts as an activator of 12/15-lipoxygenase (12/15-LOX), an enzyme responsible for the production of specialized pro-resolving mediators (SPMs). This dual activity positions this compound as a promising therapeutic candidate that not only suppresses inflammatory signaling but also actively promotes the resolution of inflammation. This technical guide provides a comprehensive overview of the FLAP antagonist activity of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated biological pathways and workflows.

Introduction: The Role of FLAP in Inflammation

The 5-lipoxygenase-activating protein (FLAP) is an integral nuclear membrane protein that plays a critical role in the biosynthesis of leukotrienes (LTs). LTs, including LTB4 and the cysteinyl-leukotrienes (CysLTs), are potent lipid mediators that contribute significantly to the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. FLAP functions by binding arachidonic acid (AA) released from the nuclear membrane and presenting it to 5-lipoxygenase (5-LOX). This protein-protein interaction is an essential step for the subsequent conversion of AA into LTA4, the unstable precursor for all LTs. Antagonism of FLAP, therefore, represents a key therapeutic strategy for inhibiting the production of all classes of leukotrienes.

This compound: A Novel FLAP Antagonist with Pro-Resolving Properties

This compound has emerged as a significant small molecule inhibitor of FLAP. Its unique characteristic lies in its ability to not only block the pro-inflammatory leukotriene pathway but to also simultaneously enhance the production of anti-inflammatory and pro-resolving SPMs.[1][2] This dual functionality offers a more sophisticated approach to managing inflammation by promoting the body's natural resolution pathways.

Mechanism of Action: Shifting the Balance from Inflammation to Resolution

This compound's primary mechanism of action as a FLAP antagonist involves the direct inhibition of the protein, thereby preventing the transfer of arachidonic acid to 5-LOX and effectively halting leukotriene biosynthesis.[1] In parallel, this compound has been shown to activate 12/15-lipoxygenases.[1][2] These enzymes are pivotal in the synthesis of SPMs, a class of lipid mediators that actively orchestrate the resolution of inflammation. The combined effect is a biochemical shift in the lipid mediator profile, away from pro-inflammatory LTs and towards pro-resolving SPMs.[1][2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the activity of this compound.

Table 1: FLAP Antagonist Activity of this compound in Cellular Systems

| Cell Type | Stimulus | Measured Effect | Effective Concentration | Reference |

| Human M1 Macrophages | Bacterial Exotoxins | Strong inhibition of leukotriene formation | 3 µM | [1] |

| Human M2 Macrophages | Bacterial Exotoxins | Strong inhibition of leukotriene formation | 3 µM | [1] |

| HEK293 cells (expressing 5-LOX and FLAP) | - | Suppression of 5-LOX product formation | Not specified | [1] |

Note: While a specific IC50 value for FLAP antagonism by this compound has been cited as 50 nM, the primary literature with detailed experimental conditions was not available for direct verification.

Table 2: Effect of this compound on Leukotriene and SPM Biosynthesis in Human Macrophages

| Macrophage Phenotype | This compound Concentration | Change in 5-LOX Products (Leukotrienes) | Change in 12/15-LOX Products (SPMs) | Reference |

| M1 | 3 µM | Strongly inhibited | Markedly elevated | [1] |

| M2 | 3 µM | Strongly inhibited | Markedly elevated | [1] |

Table 3: In Vivo Efficacy of this compound in a Murine Peritonitis Model

| Animal Model | This compound Dose | Effect on Leukotriene Levels | Effect on 12/15-LOX Product (SPM) Levels | Reference |

| Zymosan-induced peritonitis in mice | 2 mg/kg, i.p. | Lowered | Elevated | [1] |

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound: FLAP antagonism and 12/15-LOX activation.

Experimental Workflow for In Vitro Macrophage Assay

Caption: Workflow for assessing this compound activity in human macrophages.

Logical Relationship of this compound's Dual Activity

Caption: Logical flow of this compound's dual impact on inflammation resolution.

Experimental Protocols

In Vitro Assay: Human Monocyte-Derived Macrophage (MDM) Model

Objective: To determine the effect of this compound on leukotriene and SPM production in human M1 and M2 macrophages.

Methodology:

-

Isolation and Differentiation of Monocytes:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats of healthy donors by density gradient centrifugation.

-

Monocytes are purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.

-

For differentiation into M1 macrophages, monocytes are cultured for 6 days in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

For differentiation into M2 macrophages, monocytes are cultured for 6 days with macrophage colony-stimulating factor (M-CSF).

-

-

Cell Stimulation and this compound Treatment:

-

Differentiated M1 or M2 macrophages are harvested and seeded into culture plates.

-

Cells are pre-incubated with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle (DMSO) for 15 minutes at 37°C.

-

Inflammation is induced by stimulating the cells with bacterial exotoxins (e.g., Staphylococcus aureus culture medium) for a defined period (e.g., 90 minutes) at 37°C.

-

-

Lipid Mediator Analysis:

-

The cell supernatants are collected, and the reaction is stopped by the addition of methanol.

-

Lipid mediators are extracted from the supernatant using solid-phase extraction (SPE).

-

The extracted samples are analyzed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to identify and quantify a broad spectrum of leukotrienes and SPMs.

-

In Vivo Assay: Zymosan-Induced Murine Peritonitis Model

Objective: To evaluate the in vivo efficacy of this compound in a model of acute inflammation.

Methodology:

-

Induction of Peritonitis:

-

Male C57BL/6 mice are used for the study.

-

Peritonitis is induced by an intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg/mouse) suspended in sterile saline.

-

-

This compound Administration:

-

This compound is administered to the mice via i.p. injection at a specified dose (e.g., 2 mg/kg) at a defined time point relative to the zymosan challenge (e.g., 30 minutes prior).

-

A control group receives the vehicle.

-

-

Sample Collection and Analysis:

-

At a predetermined time point after zymosan injection (e.g., 4 hours), the mice are euthanized.

-

The peritoneal cavity is lavaged with phosphate-buffered saline (PBS) to collect the peritoneal exudate.

-

The lavage fluid is centrifuged to separate the cells from the supernatant.

-

The supernatant is used for the quantification of leukotrienes and SPMs by LC-MS/MS.

-

The cell pellet is used for differential cell counting to assess the influx of inflammatory cells (e.g., neutrophils).

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of anti-inflammatory therapeutics. Its unique dual mechanism of action, combining the suppression of pro-inflammatory leukotriene biosynthesis with the promotion of pro-resolving mediator production, offers a more holistic approach to treating inflammatory conditions. The data presented in this guide underscore the potential of this compound to not only manage the symptoms of inflammation but also to actively facilitate its resolution.

Future research should focus on a more detailed characterization of the in vivo pharmacokinetics and pharmacodynamics of this compound. Further studies in various preclinical models of inflammatory diseases are warranted to fully elucidate its therapeutic potential. Additionally, a deeper investigation into the molecular interactions of this compound with both FLAP and 12/15-LOX will provide valuable insights for the design of next-generation dual-acting anti-inflammatory and pro-resolving agents.

References

BRP-201: A Dual-Action Modulator of Eicosanoid Biosynthesis for Inflammatory Resolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRP-201 is a novel benzimidazole-based compound that has emerged as a significant pharmacological tool in the study of inflammatory pathways. It uniquely functions as a dual-action agent, potently inhibiting the pro-inflammatory leukotriene (LT) pathway while simultaneously activating the pro-resolving lipid mediator pathway. Specifically, this compound acts as a 5-lipoxygenase-activating protein (FLAP) antagonist, thereby blocking the synthesis of leukotrienes, which are key drivers of inflammation. Concurrently, it functions as an activator of 12/15-lipoxygenase (12/15-LOX), a critical enzyme in the production of specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins. This dual activity positions this compound as a promising candidate for therapeutic strategies aimed at not just suppressing inflammation, but actively promoting its resolution. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative effects on lipid mediator profiles, and detailed experimental protocols for its study.

Core Mechanism of Action: A Signaling Dichotomy

This compound's pharmacological profile is defined by its ability to intervene at a crucial juncture in the arachidonic acid (AA) cascade. It exhibits two distinct, yet complementary, activities:

-

FLAP Antagonism: this compound is a potent antagonist of the 5-lipoxygenase-activating protein (FLAP). FLAP is an essential co-factor for 5-lipoxygenase (5-LOX), responsible for presenting arachidonic acid to the enzyme for the biosynthesis of pro-inflammatory leukotrienes like Leukotriene B4 (LTB4).[1][2] By inhibiting FLAP, this compound effectively shuts down this pro-inflammatory pathway.

-

12/15-LOX Activation: Intriguingly, this compound also acts as an activator of 12/15-lipoxygenase (12/15-LOX), particularly the 15-LOX-1 isoform.[1][3] This enzyme is responsible for the synthesis of SPMs from polyunsaturated fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). SPMs are instrumental in the active resolution of inflammation, promoting tissue repair and a return to homeostasis. The activation of 12/15-LOX by this compound is thought to be a FLAP-independent mechanism.[4]

This dual action results in a "class switch" in lipid mediator biosynthesis, shifting the cellular environment from a pro-inflammatory state to a pro-resolving one.[1][3]

Quantitative Data on this compound Activity

The effects of this compound have been quantified in various cellular and in vivo models. The following tables summarize the key findings.

Table 1: Effect of this compound on 12/15-LOX Product Formation in Unstimulated Human Macrophages

| Lipid Mediator | Macrophage Phenotype | This compound Concentration | Fold Increase (vs. Vehicle) |

| 12-HETE, 12-HEPE, 14-HDHA | M1 & M2 | 0.3 - 3 µM | ~2.5 to 3-fold |

| 15-HETE, 15-HEPE, 17-HDHA | M1 & M2 | 0.3 - 3 µM | ~2.5 to 3-fold |

Data compiled from Kretzer et al., 2022.[3]

Table 2: Effect of this compound on 15-LOX Product Formation in Transfected HEK293 Cells

| Cell Line | This compound Concentration | Lipid Mediator | Fold Increase (vs. Vehicle) |

| HEK293 expressing 15-LOX-1 | 3 µM | 15-HETE | ~2-fold |

| HEK293 expressing 15-LOX-1 | 3 µM | 15-HEPE, 14-HDHA | ~2 to 3-fold |

Data compiled from Kretzer et al., 2022.[3]

Table 3: In Vivo Efficacy of this compound in Zymosan-Induced Murine Peritonitis

| Treatment Group | Leukotriene Levels | 12/15-LOX Product Levels (incl. SPMs) |

| This compound (2 mg/kg, i.p.) | Lowered | Elevated |

Data compiled from Kretzer et al., 2022.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and Differentiation of Human Monocyte-Derived Macrophages (MDMs)

-

Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by density gradient centrifugation. Further purify monocytes using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.

-

Differentiation: Culture purified monocytes in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 1% penicillin/streptomycin, and either 50 ng/mL GM-CSF for M1-phenotype or 50 ng/mL M-CSF for M2-phenotype differentiation.

-

Maturation: After 6 days, replace the medium with fresh differentiation medium and culture for an additional 24 hours. On day 8, harvest the differentiated MDMs for experiments.

Lipid Mediator Metabololipidomics using UPLC-MS/MS

-

Cell Stimulation: Incubate M1 or M2-MDMs (typically 2 x 10^6 cells) in phosphate-buffered saline (PBS) containing 1 mM CaCl2. Add this compound at desired concentrations (e.g., 0.3, 1, or 3 µM) or vehicle control (0.1% DMSO) and incubate for a specified time (e.g., 180 min at 37°C).

-

Sample Preparation: Terminate the incubation by adding ice-cold methanol containing deuterated internal standards (e.g., d8-5S-HETE, d4-LTB4, d5-RvD2).

-

Solid-Phase Extraction (SPE): Acidify the samples and load onto pre-conditioned C18 SPE columns. Wash the columns to remove impurities and elute the lipid mediators with methyl formate.

-

UPLC-MS/MS Analysis:

-

Chromatography: Reconstitute the dried eluates in a suitable solvent (e.g., methanol/water) and inject onto a reversed-phase UPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm particle size).[6] Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol, both containing a small percentage of formic or acetic acid.[6]

-

Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[7] Utilize a scheduled Multiple Reaction Monitoring (MRM) method for the targeted quantification of a comprehensive panel of leukotrienes, prostaglandins, and SPMs.[7]

-

-

Data Analysis: Identify and quantify the lipid mediators based on their specific retention times and mass transitions compared to authentic standards. Normalize the results to the internal standards.

Zymosan-Induced Murine Peritonitis Model

-

Animal Housing: Use male mice (e.g., C57BL/6) and allow them to acclimatize under standard laboratory conditions.

-

Treatment: Administer this compound (e.g., 2 mg/kg) or vehicle (e.g., 2% DMSO in saline) via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory challenge.[3]

-

Induction of Peritonitis: Induce peritonitis by i.p. injection of zymosan A (e.g., 1 mg/mouse in sterile saline).[8]

-

Sample Collection: After a defined period (e.g., 2 hours), euthanize the mice and collect peritoneal exudates by lavaging the peritoneal cavity with ice-cold PBS.

-

Analysis: Centrifuge the lavage fluid to pellet the cells. The supernatant can be used for lipid mediator analysis via UPLC-MS/MS as described above. The cell pellet can be used for cell counting and differentiation.

Assessment of 15-LOX-1 Subcellular Redistribution

-

Cell Culture and Treatment: Culture cells (e.g., MDMs) on glass coverslips and treat with this compound or vehicle.

-

Immunofluorescence Staining:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., PBS containing 5% BSA).

-

Incubate with a primary antibody specific for 15-LOX-1.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

-

Microscopy: Visualize the cells using confocal microscopy to determine the subcellular localization of 15-LOX-1 (e.g., cytoplasmic vs. nuclear).

-

Cell Fractionation (Alternative Method):

-

Lyse the cells using a hypotonic buffer to release the cytoplasmic contents.

-

Centrifuge to pellet the nuclei.

-

Collect the supernatant (cytoplasmic fraction) and wash the nuclear pellet.

-

Lyse the nuclear pellet with a nuclear extraction buffer.

-

Analyze both the cytoplasmic and nuclear fractions for the presence of 15-LOX-1 by Western blotting.

-

Structure-Activity Relationship (SAR) Insights

This compound belongs to the benzimidazole class of compounds, which have been explored as inhibitors of 5-lipoxygenase-activating protein (FLAP).[1] SAR studies on related benzimidazole derivatives indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole core significantly influence their anti-inflammatory activity.[2] For FLAP inhibition, the nature of the substituents at these positions is critical for potent activity. The unique feature of this compound, its ability to also activate 12/15-LOX, is a subject of ongoing investigation and may depend on specific structural motifs that are not shared by all FLAP inhibitors, suggesting that this is not a class effect.[4]

Conclusion and Future Directions

This compound represents a significant advancement in the development of anti-inflammatory agents. Its dual mechanism of action, which combines the suppression of pro-inflammatory leukotriene production with the enhancement of pro-resolving mediator synthesis, offers a more holistic approach to managing inflammatory conditions. The data presented in this guide underscore its potential as a powerful research tool and a lead compound for the development of novel therapeutics that promote the active resolution of inflammation.

Future research should focus on elucidating the precise molecular interactions that enable this compound to activate 12/15-LOX, further exploring its structure-activity relationship to optimize potency and selectivity, and evaluating its efficacy in a broader range of preclinical models of inflammatory diseases.

References

- 1. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. interchim.fr [interchim.fr]

- 4. Matching drug and polymer for efficient delivery of anti-inflammatory drugs: PLGA, polyesteramides, and acetalated dextran - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subcellular fractionation protocol [abcam.com]

The Dual-Acting FLAP Antagonist BRP-201: A Technical Guide to Shifting the Balance from Pro-inflammatory Leukotrienes to Pro-resolving Mediators

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammatory diseases are often characterized by an imbalance in lipid mediators, with an overproduction of pro-inflammatory eicosanoids, such as leukotrienes, and an insufficient production of specialized pro-resolving mediators (SPMs). This technical guide provides an in-depth analysis of BRP-201, a novel small molecule that exhibits a dual mechanism of action, positioning it as a promising therapeutic candidate for inflammatory disorders. This compound acts as a potent antagonist of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of pro-inflammatory leukotrienes. Concurrently, it functions as an activator of 12/15-lipoxygenases (12/15-LOX), enzymes crucial for the synthesis of SPMs, including lipoxins, resolvins, and maresins. This unique pharmacological profile allows this compound to not only suppress the production of inflammatory mediators but also to actively promote the resolution of inflammation. This guide will detail the molecular pathways influenced by this compound, present quantitative data on its effects on lipid mediator profiles, and provide comprehensive experimental protocols for its evaluation.

Introduction: The Role of Lipid Mediators in Inflammation

Inflammation is a complex biological response to harmful stimuli, and its resolution is an active process orchestrated by a class of lipid mediators known as specialized pro-resolving mediators (SPMs).[1] Pro-inflammatory leukotrienes, synthesized via the 5-lipoxygenase (5-LOX) pathway, are pivotal in the initiation and amplification of the inflammatory cascade.[2] In contrast, SPMs, which are generated through the activity of various lipoxygenases (LOX), including 12-LOX and 15-LOX, actively dampen inflammation and promote tissue repair.[2][3] An imbalance between these opposing classes of lipid mediators can lead to chronic, unresolved inflammation, a hallmark of many diseases.

This compound is a novel compound that strategically targets this imbalance. By inhibiting the 5-lipoxygenase-activating protein (FLAP), this compound effectively curtails the production of leukotrienes.[1] Simultaneously, it activates 12/15-LOX, thereby enhancing the synthesis of a broad spectrum of SPMs.[1][3] This dual action represents a sophisticated therapeutic strategy aimed at not just suppressing inflammation but actively promoting its resolution.

Mechanism of Action of this compound

This compound's unique therapeutic potential stems from its ability to modulate two key enzymatic pathways in arachidonic acid metabolism.

FLAP Antagonism and Inhibition of Leukotriene Synthesis

The synthesis of leukotrienes is initiated by the enzyme 5-LOX, which requires the 5-lipoxygenase-activating protein (FLAP) to translocate to the nuclear membrane and gain access to its substrate, arachidonic acid.[2] this compound acts as a potent FLAP antagonist, preventing the interaction between 5-LOX and FLAP.[1] This inhibitory action effectively blocks the downstream synthesis of pro-inflammatory leukotrienes, such as LTB4.[3]

12/15-LOX Activation and Promotion of SPM Synthesis

In a distinct and complementary mechanism, this compound has been shown to activate 12- and 15-lipoxygenases.[1] These enzymes are responsible for converting polyunsaturated fatty acids, such as arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), into a variety of SPMs, including lipoxins, resolvins, protectins, and maresins.[2][3] By stimulating 12/15-LOX, this compound actively promotes the resolution phase of inflammation.[1][3]

Quantitative Effects of this compound on Lipid Mediator Profiles

The efficacy of this compound in modulating lipid mediator synthesis has been quantified in both in vitro and in vivo models.

In Vitro Studies with Human Macrophages

Studies using human monocyte-derived macrophages (MDMs) have demonstrated a dose-dependent effect of this compound on the production of both leukotrienes and SPMs.

Table 1: Effect of this compound on 5-LOX and 12/15-LOX Products in Activated Human M2-MDMs

| This compound Conc. (µM) | 5-LOX Products (% of Control) | 12/15-LOX Products (% of Control) |

| 0.1 | ~40% | >150% |

| 0.3 | ~20% | >200% |

| 1 | <10% | >250% |

| 3 | <5% | >300% |

Data are approximated from published graphical representations.[1]

Table 2: this compound-induced Elevation of Specific SPMs in Activated Human M2-MDMs

| SPM | Fold Increase with 3 µM this compound |

| Resolvin D1 (RvD1) | > 3-fold |

| Resolvin D2 (RvD2) | > 3-fold |

| Protectin D1 (PD1) | Markedly elevated |

| PDX | Markedly elevated |

| Resolvin D5 (RvD5) | Markedly elevated |

| Maresin 1 (MaR1) | Markedly elevated |

Data are based on qualitative and quantitative descriptions in the source publication.[1]

In Vivo Studies in a Murine Peritonitis Model

In a zymosan-induced murine peritonitis model, a single intraperitoneal injection of this compound (2 mg/kg) resulted in a significant shift in the lipid mediator profile within the peritoneal exudate.

Table 3: Effect of this compound (2 mg/kg) on Leukotriene and 12/15-LOX Product Levels in a Murine Peritonitis Model

| Lipid Mediator Class | Effect of this compound |

| Leukotrienes (LTs) | Lowered |

| 12/15-LOX Products (including SPMs) | Elevated |

Data are based on qualitative descriptions in the source publication.[1][3]

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the primary literature for the evaluation of this compound and similar compounds.

Human Monocyte-Derived Macrophage (MDM) Culture and Stimulation

-

Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats by density gradient centrifugation. CD14+ monocytes are then purified using magnetic-activated cell sorting (MACS).

-

Macrophage Differentiation and Polarization: Monocytes are cultured for 7 days in the presence of macrophage colony-stimulating factor (M-CSF) to differentiate into macrophages. To obtain the M2 phenotype, cells are further incubated with interleukin-4 (IL-4) for 24 hours.

-

This compound Treatment and Stimulation: Differentiated M2-MDMs are pre-incubated with various concentrations of this compound (e.g., 0.1 to 3 µM) or vehicle control for 15 minutes. Subsequently, the cells are stimulated with a bacterial exotoxin preparation (e.g., Staphylococcus aureus culture medium, SACM) for 90 minutes to induce lipid mediator synthesis.[4]

-

Sample Collection: After stimulation, the cell culture supernatants are collected for lipid mediator analysis.

Zymosan-Induced Murine Peritonitis Model

-

Animal Model: Male C57BL/6 mice are typically used for this model.

-

This compound Administration: Mice are administered this compound (2 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Induction of Peritonitis: Thirty minutes after this compound administration, peritonitis is induced by an i.p. injection of Zymosan A (1 mg).

-

Sample Collection: Two hours post-zymosan injection, the mice are euthanized, and the peritoneal cavity is lavaged with cold phosphate-buffered saline (PBS) to collect the inflammatory exudate.

-

Lipid Mediator Analysis: The collected lavage fluid is then processed for lipid mediator metabololipidomics.

Lipid Mediator Metabololipidomics by UPLC-MS/MS

-

Solid-Phase Extraction (SPE): Lipid mediators are extracted from cell culture supernatants or peritoneal lavage fluid using C18 solid-phase extraction cartridges.

-

UPLC-MS/MS Analysis: The extracted samples are analyzed using an ultra-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS). A reverse-phase C18 column is used for chromatographic separation.

-

Lipid Mediator Identification and Quantification: Lipid mediators are identified based on their specific retention times and fragmentation patterns (MS/MS spectra) compared to authentic standards. Quantification is achieved by multiple reaction monitoring (MRM) using the signal intensity of specific parent-daughter ion transitions.

Conclusion and Future Directions

This compound represents a significant advancement in the development of pro-resolving therapeutics for inflammatory diseases. Its dual mechanism of action, which combines the suppression of pro-inflammatory leukotriene synthesis with the promotion of SPM production, offers a more holistic approach to managing inflammation. The quantitative data from both in vitro and in vivo studies provide strong evidence for its efficacy in shifting the lipid mediator balance towards resolution. The detailed experimental protocols outlined in this guide provide a framework for further investigation into the therapeutic potential of this compound and other dual-acting anti-inflammatory and pro-resolving agents. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, expanding its evaluation in a wider range of preclinical disease models, and ultimately, translating these promising findings into clinical applications for the treatment of chronic inflammatory conditions.

References

- 1. Protocol for lipid mediator profiling and phenotyping of human M1- and M2-monocyte-derived macrophages during host-pathogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Protocol for lipid mediator profiling and phenotyping of human M1- and M2-monocyte-derived macrophages during host-pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the BRP-201 Scaffold and the Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

This technical guide provides a comprehensive overview of the microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition pathway, with a special focus on novel inhibitors derived from the chemical scaffold of this compound. While this compound is primarily characterized as a 5-lipoxygenase-activating protein (FLAP) antagonist, its core structure has served as a template for the development of potent and selective mPGES-1 inhibitors. This document details the underlying biological pathways, quantitative inhibitory data, experimental methodologies, and the therapeutic potential of targeting mPGES-1 for inflammatory diseases.

The Prostaglandin E2 Synthesis Pathway and the Role of mPGES-1

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2][3] The biosynthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2. AA is then converted to an unstable intermediate, prostaglandin H2 (PGH2), by the action of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[1][2]

The final and rate-limiting step in the production of PGE2 is the isomerization of PGH2, which is catalyzed by prostaglandin E synthases (PGES). There are three known isoforms of PGES: cytosolic PGES (cPGES), mPGES-2, and mPGES-1. Among these, mPGES-1 is of particular interest in drug development as it is an inducible enzyme that is significantly upregulated during inflammation, working in concert with COX-2 to produce large amounts of PGE2.[3][4] This inducible nature makes mPGES-1 a promising therapeutic target for the development of anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[2][5]

Below is a diagram illustrating the arachidonic acid cascade and the central role of mPGES-1.

Caption: The arachidonic acid cascade showing the distinct pathways for prostaglandin and leukotriene synthesis and the points of inhibition for this compound and its derivatives.

This compound: A FLAP Antagonist and a Scaffold for mPGES-1 Inhibitors

This compound is primarily recognized as an antagonist of the 5-lipoxygenase-activating protein (FLAP).[6] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting FLAP, this compound effectively reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects.[6] Interestingly, this action can also shift the metabolic pathway towards the production of specialized pro-resolving mediators (SPMs), which actively contribute to the resolution of inflammation.[6]

While this compound itself is not a direct inhibitor of mPGES-1, its benzimidazole-based chemical structure has proven to be a valuable starting point for the design of novel and potent mPGES-1 inhibitors.[7] Researchers have successfully synthesized derivatives of this compound that exhibit high inhibitory activity against mPGES-1.[4][7]

Quantitative Analysis of this compound Derivatives as mPGES-1 Inhibitors

Recent studies have led to the identification of several benzimidazole-based compounds derived from the this compound scaffold that potently inhibit human mPGES-1.[7] Some of these compounds also show dual inhibitory activity against leukotriene C4 synthase (LTC4S), another important enzyme in the inflammatory cascade.[7] The inhibitory activities of these compounds are summarized in the table below.

| Compound | Human mPGES-1 IC50 (µM) | Human LTC4S IC50 (µM) | FLAP IC50 (µM) | 5-LOX IC50 (µM) |

| 10 | 0.09 | 0.7 | >10 | >10 |

| 31 | 0.03 | 2.8 | >10 | >10 |

| 49 | 0.03-0.09 | 0.4 | >10 | >10 |

Data sourced from a study on novel benzimidazole-based mPGES-1 inhibitors derived from this compound.[7]

These results highlight the successful evolution of the this compound scaffold towards potent and selective mPGES-1 inhibition. Compound 31 , for instance, demonstrates remarkable potency against mPGES-1 with an IC50 of 0.03 µM and substantial selectivity over LTC4S, FLAP, and 5-LOX.[7] Compounds 10 and 49 represent dual inhibitors, targeting both mPGES-1 and LTC4S at sub-micromolar concentrations.[7]

Experimental Methodologies for Evaluating mPGES-1 Inhibitors

The discovery and characterization of mPGES-1 inhibitors involve a series of well-defined experimental protocols, progressing from in vitro enzyme assays to cell-based models and finally to in vivo studies. A general workflow is depicted in the diagram below.

Caption: A typical experimental workflow for the development of mPGES-1 inhibitors.

Cell-Free mPGES-1 Enzyme Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1.

-

Enzyme Source: Recombinant human mPGES-1, often expressed in and purified from E. coli or insect cells.

-

Substrate: Prostaglandin H2 (PGH2).

-

Cofactor: Reduced glutathione (GSH) is essential for mPGES-1 activity.[3]

-

Procedure: The test compound is incubated with the enzyme and GSH. The reaction is initiated by the addition of PGH2.

-

Detection: The reaction is stopped, and the amount of PGE2 produced is quantified, typically using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Endpoint: The half-maximal inhibitory concentration (IC50) is calculated by measuring the reduction in PGE2 production at various concentrations of the inhibitor.

Cell-Based PGE2 Production Assay

This assay assesses the inhibitor's activity in a more physiologically relevant cellular context.

-

Cell Line: A common model utilizes A549 human lung carcinoma cells, which can be stimulated to express COX-2 and mPGES-1.

-

Stimulation: Cells are typically treated with a pro-inflammatory stimulus, such as interleukin-1β (IL-1β), to induce the expression of mPGES-1 and COX-2.

-

Procedure: The cells are pre-incubated with the test compound before the addition of arachidonic acid.

-

Detection: The concentration of PGE2 released into the cell culture medium is measured by ELISA or LC-MS.

-

Endpoint: The IC50 value represents the concentration of the inhibitor that reduces PGE2 production by 50% in the cellular environment.

Human Whole Blood (HWB) Assay

The HWB assay provides a more complex and clinically relevant ex vivo model.

-

Procedure: Freshly drawn human whole blood is treated with the test compound. Inflammation is then induced by adding lipopolysaccharide (LPS), which stimulates monocytes to produce PGE2.

-

Detection: After incubation, plasma is separated, and PGE2 levels are quantified.

-

Endpoint: The IC50 value reflects the inhibitor's potency in the complex biological matrix of whole blood, accounting for factors like plasma protein binding.

In Vivo Efficacy Models

Animal models of inflammation are used to evaluate the therapeutic potential of lead compounds.

-

Models: Common models include carrageenan-induced paw edema, collagen-induced arthritis, and air pouch models in rodents.

-

Procedure: The test compound is administered to the animals (e.g., orally or intraperitoneally) before or after the induction of inflammation.

-

Assessment: Efficacy is determined by measuring reductions in inflammatory parameters such as swelling, pain scores, and levels of PGE2 and other inflammatory mediators in tissues or exudates.

Conclusion and Future Directions

The development of potent and selective mPGES-1 inhibitors represents a promising strategy for the treatment of a wide range of inflammatory conditions. The successful modification of the this compound scaffold to create novel mPGES-1 inhibitors demonstrates the power of rational drug design. These new compounds, particularly those with dual inhibitory action on mPGES-1 and LTC4S, offer the potential for broader anti-inflammatory efficacy.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to identify candidates for clinical development. Further investigation into the in vivo efficacy and safety profiles of these this compound-derived inhibitors will be crucial in determining their therapeutic value as next-generation anti-inflammatory agents. The continued exploration of the mPGES-1 inhibition pathway holds significant promise for delivering safer and more effective treatments for inflammatory diseases.

References

- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel potent benzimidazole-based microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors derived from this compound that also inhibit leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BRP-201: A Dual Inhibitor of FLAP and mPGES-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRP-201 is a novel small molecule that has garnered significant interest in the field of inflammation research due to its unique dual mechanism of action. It functions as both a 5-lipoxygenase-activating protein (FLAP) antagonist and a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. This dual activity allows this compound to modulate the biosynthesis of lipid mediators, leading to a profound anti-inflammatory effect. Specifically, it shifts the balance from the production of pro-inflammatory leukotrienes and prostaglandin E2 towards the generation of specialized pro-resolving mediators (SPMs), which actively promote the resolution of inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and data presented for easy reference.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the IUPAC name 5-(1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzo[d]imidazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-(1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzo[d]imidazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| CAS Number | 2227434-74-2 | |

| Chemical Formula | C28H27ClN4OS | |

| Molecular Weight | 503.06 g/mol | |

| Appearance | Not reported | |

| Solubility | Poor bioavailability suggests low aqueous solubility | [1] |

| pKa | Not reported | |

| LogP | Not reported |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its structure, a substituted benzimidazole-oxadiazole, suggests a multi-step synthetic route. The synthesis would likely involve the initial formation of the substituted benzimidazole core, followed by the construction and attachment of the 1,3,4-oxadiazole-2-thione moiety.

A plausible synthetic approach, based on established organic chemistry principles for similar heterocyclic compounds, is outlined below. This proposed pathway is for illustrative purposes and would require experimental optimization.

Figure 1. A potential synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting two key enzymes in the arachidonic acid cascade: FLAP and mPGES-1.

-

FLAP Antagonism: this compound inhibits the 5-lipoxygenase-activating protein (FLAP), which is essential for the biosynthesis of pro-inflammatory leukotrienes. By blocking FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), thereby reducing the production of leukotrienes such as LTB4.[2]

-

mPGES-1 Inhibition: this compound is also an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[3]

The dual inhibition of FLAP and mPGES-1 leads to a significant reduction in pro-inflammatory mediators. Furthermore, this action shunts the metabolic pathway of arachidonic acid towards the production of specialized pro-resolving mediators (SPMs), such as lipoxins and resolvins, which are actively involved in the resolution of inflammation.[2][4]

Figure 2. Signaling pathway of this compound's dual inhibitory action.

Biological Activity and Efficacy

This compound has demonstrated potent anti-inflammatory activity in both in vitro and in vivo models.

| Assay | Result | Reference |

| mPGES-1 Inhibition (cell-free) | IC50 = 0.42 µM | [5] |

| FLAP Antagonism | Potent inhibition of leukotriene biosynthesis | [2] |

| Zymosan-induced Murine Peritonitis | Reduced leukotriene levels and elevated 12/15-LOX products including SPMs at 2 mg/kg (i.p.) | [2] |

| Human Monocyte-Derived Macrophages (MDMs) | Strongly inhibits leukotriene formation and elevates SPM levels | [2] |

Experimental Protocols

Zymosan-Induced Peritonitis in Mice

This in vivo model is used to assess the anti-inflammatory effects of compounds in a sterile model of acute inflammation.

Materials:

-

Zymosan A from Saccharomyces cerevisiae

-

Sterile, pyrogen-free saline

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Centrifuge, hemocytometer, microscope

Procedure:

-

Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.

-

Administer this compound (e.g., 2 mg/kg) or vehicle control intraperitoneally (i.p.) to the mice.

-

After a defined pre-treatment time (e.g., 30 minutes), induce peritonitis by i.p. injection of the zymosan suspension (e.g., 0.5 mL).

-

At a specific time point post-zymosan injection (e.g., 4 hours), euthanize the mice.

-

Collect peritoneal exudate cells by lavage of the peritoneal cavity with cold PBS.

-

Centrifuge the lavage fluid to pellet the cells.

-

Resuspend the cell pellet and determine the total leukocyte count using a hemocytometer.

-

Perform differential cell counts (neutrophils, macrophages) using cytospin preparations and appropriate staining.

-

Analyze the supernatant for lipid mediators using LC-MS/MS.

Figure 3. Workflow for the zymosan-induced peritonitis model.

Lipid Mediator Metabololipidomics

This method allows for the comprehensive identification and quantification of a wide range of lipid mediators from biological samples.

Materials:

-

Biological sample (e.g., cell culture supernatant, peritoneal lavage fluid)

-

Deuterated internal standards

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, acetonitrile, water, formic acid (LC-MS grade)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Add a cocktail of deuterated internal standards to the biological sample.

-

Perform solid-phase extraction (SPE) to enrich for lipid mediators and remove interfering substances.

-

Elute the lipid mediators from the SPE cartridge.

-

Evaporate the solvent and reconstitute the sample in an appropriate mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipid mediators using a suitable LC column and gradient.

-

Detect and quantify the lipid mediators using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Identify lipids based on retention time and specific parent/daughter ion transitions compared to authentic standards.

Figure 4. Workflow for lipid mediator metabololipidomics.

mPGES-1 Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.

Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH)

-

Assay buffer

-

This compound

-

Stop solution (e.g., containing a stable prostaglandin analogue)

-

PGE2 enzyme immunoassay (EIA) kit

Procedure:

-

Pre-incubate recombinant mPGES-1 with varying concentrations of this compound in the assay buffer containing GSH.

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Allow the reaction to proceed for a defined time at a controlled temperature.

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using a competitive EIA kit.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Pharmacokinetics and Bioavailability

Published data indicates that this compound has poor bioavailability, which may be attributed to its low aqueous solubility.[1] This limitation has been addressed by formulating this compound into nanoparticles, which has been shown to enhance its delivery and efficacy.[1] Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for this compound have not been extensively reported in the public domain. Further studies are required to fully characterize its pharmacokinetic profile.

Conclusion and Future Directions

This compound represents a promising new class of anti-inflammatory agents with a unique dual mechanism of action that not only suppresses pro-inflammatory pathways but also promotes the resolution of inflammation. Its ability to shift the lipid mediator profile from pro-inflammatory to pro-resolving offers a potential therapeutic advantage over traditional anti-inflammatory drugs. Future research should focus on a number of key areas:

-

Optimization of Formulation: Further development of drug delivery systems to improve the bioavailability and therapeutic index of this compound.

-

Pharmacokinetic Studies: Comprehensive ADME studies to understand the in vivo behavior of this compound.

-

In Vivo Efficacy: Evaluation of this compound in a broader range of preclinical models of inflammatory diseases.

-

Safety and Toxicology: Thorough assessment of the safety profile of this compound.

The continued investigation of this compound and similar dual-acting inhibitors holds great promise for the development of novel and more effective treatments for a wide range of inflammatory conditions.

References

- 1. MPGES-1 - Wikipedia [en.wikipedia.org]

- 2. Inhibition of Microsomal Prostaglandin E2 Synthase 1 (mPGES-1) in a Cell-Free Assay [bio-protocol.org]

- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of BRP-201: A Dual Modulator of Lipid Mediator Biosynthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRP-201 is a novel small molecule that exhibits a unique dual mechanism of action, positioning it as a compelling candidate for the modulation of inflammatory and resolution pathways. In vitro studies have characterized this compound as a potent antagonist of the 5-lipoxygenase-activating protein (FLAP) and an activator of 12/15-lipoxygenase (12/15-LOX). This dual activity leads to a significant reduction in the biosynthesis of pro-inflammatory leukotrienes (LTs) and a concurrent elevation in the production of specialized pro-resolving mediators (SPMs). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its effects by intervening at critical junctures in the arachidonic acid (AA) metabolic cascade. As a FLAP antagonist, it inhibits the transfer of AA to 5-lipoxygenase (5-LOX), a crucial step in the production of pro-inflammatory leukotrienes, including LTB4, LTC4, LTD4, and LTE4.[1] Simultaneously, this compound activates 12/15-LOX, an enzyme responsible for the synthesis of SPMs such as lipoxins, resolvins, protectins, and maresins, which actively promote the resolution of inflammation.[1][2][3]

Signaling Pathway

The dual actions of this compound result in a "lipid mediator class switch," shifting the balance from pro-inflammatory to pro-resolving signals. This modulation of the inflammatory response is depicted in the signaling pathway diagram below.

Quantitative Data Summary

The in vitro activity of this compound has been quantified in various cellular systems. The following tables summarize the key findings from these studies.

FLAP Antagonism and Leukotriene Inhibition

This compound demonstrates potent, dose-dependent inhibition of FLAP, leading to a significant reduction in the production of various leukotrienes in human monocyte-derived macrophages (MDMs).

| Parameter | Cell Type | Stimulus | Value | Reference |

| IC50 (FLAP Inhibition) | Human Neutrophils | Ionophore | 50 nM | [4][5] |

Table 1: this compound FLAP Inhibition Activity.

| This compound Concentration | Cell Type | % Inhibition of LTB4 | % Inhibition of cys-LTs |

| 0.3 µM | M1-MDM | Data not specified | Data not specified |

| 1 µM | M1-MDM | Strong inhibition | Strong inhibition |

| 3 µM | M1-MDM | Strong inhibition | Strong inhibition |

| 0.3 µM | M2-MDM | Data not specified | Data not specified |

| 1 µM | M2-MDM | Strong inhibition | Strong inhibition |

| 3 µM | M2-MDM | Strong inhibition | Strong inhibition |

Table 2: Dose-Dependent Inhibition of Leukotriene Production in Human MDMs by this compound. [1][3] Note: "Strong inhibition" is reported in the source material without specific percentages.

12/15-LOX Activation and SPM Induction

This compound actively promotes the generation of specialized pro-resolving mediators through the activation of 12/15-LOX, particularly in M2-polarized macrophages.

| This compound Concentration | Cell Type | Fold Increase in 12/15-LOX Products |

| 0.3 µM | M1-MDM | ~1.5-fold |

| 1 µM | M1-MDM | ~2-fold |

| 3 µM | M1-MDM | ~2.5-fold |

| 0.3 µM | M2-MDM | ~2-fold |

| 1 µM | M2-MDM | ~2.5-fold |

| 3 µM | M2-MDM | ~3-fold |

Table 3: Dose-Dependent Induction of 12/15-LOX Products in Human MDMs by this compound. [2]

| This compound Concentration | Cell Type | Fold Increase in 15-HETE | Fold Increase in 17-HDHA | Fold Increase in 14-HDHA |

| 3 µM | 15-LOX-1 expressing HEK293 | ~2-fold | ~3-fold | ~3-fold |

Table 4: Induction of 15-LOX-1 Products in HEK293 Cells by this compound. [2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.

Cell Culture and Differentiation of Human Monocyte-Derived Macrophages (MDMs)

This protocol describes the isolation of human monocytes and their differentiation into M1 and M2 macrophages.

Materials:

-

Human buffy coats

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

RPMI 1640 medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Human GM-CSF, M-CSF, IFN-γ, IL-4, IL-13, and LPS

-

CD14 MicroBeads

Procedure:

-

PBMC Isolation: Dilute buffy coat with PBS and layer over Ficoll-Paque PLUS. Centrifuge to separate peripheral blood mononuclear cells (PBMCs).

-

Monocyte Isolation: Isolate monocytes from PBMCs using CD14 MicroBeads according to the manufacturer's protocol.

-

Macrophage Differentiation:

-

M0 Macrophages: Plate isolated monocytes in RPMI 1640 supplemented with 10% FBS and penicillin-streptomycin.

-

M1 Polarization: Differentiate M0 macrophages into M1 phenotype by culturing in the presence of GM-CSF (50 ng/mL) for 6 days, followed by stimulation with IFN-γ (20 ng/mL) and LPS (10 ng/mL) for the final 24 hours.

-

M2 Polarization: Differentiate M0 macrophages into M2 phenotype by culturing in the presence of M-CSF (50 ng/mL) for 6 days, followed by stimulation with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for the final 48 hours.

-

FLAP Antagonist and 12/15-LOX Activation Assays in MDMs

This protocol outlines the treatment of differentiated MDMs with this compound and subsequent analysis of lipid mediator production.

Procedure:

-

Cell Treatment: Seed differentiated M1 or M2 macrophages in appropriate culture plates. Pre-incubate cells with varying concentrations of this compound (e.g., 0.3, 1, 3 µM) or vehicle (DMSO) for 15 minutes.

-

Cell Stimulation (for LT inhibition): Stimulate the cells with a bacterial exotoxin (e.g., from Staphylococcus aureus) to induce leukotriene production.[1]

-

Incubation (for SPM induction): For measuring SPM induction in unstimulated macrophages, incubate the cells with this compound for 180 minutes.[2]

-

Sample Collection: After the incubation period, collect the cell culture supernatants for lipid mediator analysis.

Stable Expression of 5-LOX and FLAP in HEK293 Cells

This protocol describes the generation of a stable HEK293 cell line co-expressing 5-LOX and FLAP for mechanistic studies.

Materials:

-

HEK293 cells

-

Expression vectors for human 5-LOX and FLAP

-

Transfection reagent (e.g., Lipofectamine)

-

Selection antibiotics (e.g., G418, Hygromycin B)

Procedure:

-

Transfection: Co-transfect HEK293 cells with expression vectors encoding human 5-LOX and FLAP using a suitable transfection reagent.

-

Selection: Culture the transfected cells in a medium containing the appropriate selection antibiotics to select for cells that have successfully integrated the expression vectors.

-

Clonal Expansion: Isolate and expand individual antibiotic-resistant colonies.

-

Verification: Confirm the expression of 5-LOX and FLAP in the stable cell lines by Western blot and/or qPCR.

Lipid Mediator Analysis by UPLC-MS/MS

This protocol provides a general overview of the analytical method used for the quantification of leukotrienes and SPMs.

Procedure:

-

Solid-Phase Extraction (SPE): Acidify the collected cell culture supernatants and extract the lipid mediators using a C18 SPE column.

-

UPLC-MS/MS Analysis:

-

Chromatography: Separate the extracted lipid mediators using an ultra-performance liquid chromatography (UPLC) system equipped with a C18 column.

-

Mass Spectrometry: Detect and quantify the lipid mediators using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Use deuterated internal standards for each class of lipid mediator to ensure accurate quantification.

-

Visualization of Experimental Workflows

15-LOX-1 Subcellular Redistribution Assay

This compound has been shown to induce the subcellular redistribution of 15-LOX-1 in M2-MDMs.[1][3] The following workflow outlines the immunofluorescence-based method to visualize this phenomenon.

Conclusion

The in vitro characterization of this compound reveals a promising pharmacological profile. Its ability to potently inhibit the pro-inflammatory leukotriene pathway while simultaneously activating the pro-resolving SPM pathway suggests its potential as a novel therapeutic agent for a variety of inflammatory diseases. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound and related compounds.

References

- 1. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

BRP-201: In Vitro Application Notes and Protocols for Studying the Dual Modulation of Lipid Mediator Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRP-201 is a novel small molecule that demonstrates a unique dual mechanism of action within the arachidonic acid cascade. It functions as a potent antagonist of the 5-lipoxygenase-activating protein (FLAP), a key component in the biosynthesis of pro-inflammatory leukotrienes.[1][2] Concurrently, this compound actively promotes the generation of specialized pro-resolving mediators (SPMs) by activating 12/15-lipoxygenases (12/15-LOX).[1][2] This dual activity presents a compelling therapeutic profile, suggesting that this compound can both dampen inflammation and actively promote its resolution. These application notes provide detailed protocols for in vitro studies to characterize the effects of this compound on inflammatory and pro-resolving lipid mediator production.

Introduction

Inflammation is a complex biological response, and its resolution is an active process orchestrated by lipid mediators. Pro-inflammatory leukotrienes (LTs), synthesized via the 5-lipoxygenase (5-LOX)/FLAP pathway, are key drivers of the initial inflammatory response.[1] Conversely, specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, protectins, and maresins, are generated by 12/15-lipoxygenases and are crucial for the resolution of inflammation and return to homeostasis.[2][3]

This compound has emerged as a significant research tool due to its ability to shift the balance from pro-inflammatory LTs to pro-resolving SPMs.[1][2] This document outlines detailed in vitro experimental protocols to investigate and quantify the effects of this compound on lipid mediator biosynthesis in relevant cell models.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity from in vitro and cell-based assays.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| FLAP Antagonism | |||

| IC50 | 50 nM | Cell-free assay | [3] |

| Leukotriene Inhibition in Cells | |||

| LTB4 Inhibition (IC50) | 0.15 µM | Human Neutrophils | [4] |

| LTB4 Inhibition (IC50) | 0.03 µM | Human Monocytes | [4] |

| Modulation of Lipid Mediators in Macrophages | |||

| This compound Concentration Range for LT Inhibition | 0.1 - 3 µM | M1 and M2-MDM stimulated with SACM | [2] |

| Derivatives of this compound | |||

| mPGES-1 Inhibition (IC50) - Compound 10 | 0.03 - 0.09 µM | Cell-free assay | [5] |

| mPGES-1 Inhibition (IC50) - Compound 31 | 0.03 µM | Cell-free assay | [5] |

| mPGES-1 Inhibition (IC50) - Compound 49 | 0.03 - 0.09 µM | Cell-free assay | [5] |

| LTC4 Synthase Inhibition (IC50) - Compound 10 | 0.7 µM | Cell-free assay | [5] |

| LTC4 Synthase Inhibition (IC50) - Compound 49 | 0.4 µM | Cell-free assay | [5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its in vitro characterization.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

Protocol 1: Evaluation of this compound on Lipid Mediator Formation in Human Monocyte-Derived Macrophages (MDM)

This protocol is designed to assess the effect of this compound on the production of both pro-inflammatory and pro-resolving lipid mediators in primary human macrophages.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Phosphate Buffered Saline (PBS) with 1 mM CaCl2

-

This compound stock solution (in DMSO)

-

Vehicle control (0.1% DMSO in PBS)

-

Staphylococcus aureus conditioned medium (SACM) as a stimulant

-

Methanol

-

Solid Phase Extraction (SPE) cartridges

-

UPLC-MS/MS system

Procedure:

-

Macrophage Differentiation:

-

Isolate monocytes from PBMCs.

-

Differentiate monocytes into macrophages (M0) by culturing in the presence of M-CSF for 7 days.

-

For M1 and M2 polarization, treat M0 macrophages with appropriate cytokines (e.g., LPS and IFN-γ for M1; IL-4 for M2) for an additional 48 hours.

-

-

Cell Treatment:

-

Stimulation:

-

Stimulate the cells with 1% SACM for 180 minutes at 37°C to induce lipid mediator biosynthesis.[2]

-

-

Sample Collection and Extraction:

-

Stop the reaction by placing the samples on ice.

-

Centrifuge the cell suspension to pellet the cells and collect the supernatant.

-

Perform solid-phase extraction (SPE) on the supernatants to isolate the lipid mediators.

-

-

Analysis:

-

Analyze the extracted lipid mediators by UPLC-MS/MS for identification and quantification of leukotrienes and SPMs.

-

Protocol 2: Assessment of this compound Activity in Stably Transfected HEK293 Cells

This protocol allows for the specific investigation of this compound's effect on individual lipoxygenase pathways in a more controlled system.

Materials:

-

HEK293 cells stably expressing:

-

5-LOX with FLAP

-

5-LOX without FLAP

-

15-LOX-1

-

15-LOX-2

-

-

PBS (pH 7.4) with 0.1% glucose and 1 mM CaCl2

-

This compound stock solution (in DMSO)

-

Vehicle control (0.1% DMSO)

-

Calcium ionophore A23187

-

Arachidonic Acid (AA)

-

Methanol

-

SPE cartridges

-

UPLC-MS/MS system

Procedure:

-

Cell Preparation:

-

Culture the desired stably transfected HEK293 cell line to confluency.

-

Harvest the cells and resuspend them in PBS (pH 7.4) with 0.1% glucose and 1 mM CaCl2 at a concentration of 2 x 10^6 cells/mL.[6]

-

-

Cell Treatment:

-

Pre-incubate the cell suspension with this compound or vehicle control for 15 minutes at 37°C.[6]

-

-

Stimulation:

-

Sample Collection and Extraction:

-

Terminate the reaction with the addition of methanol.

-

Collect the supernatant and perform SPE to extract the lipid mediators.

-

-

Analysis:

-

Quantify the specific lipoxygenase products using UPLC-MS/MS.

-

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound. These experiments will enable researchers to elucidate the compound's dual modulatory effects on the arachidonic acid cascade, providing valuable insights into its potential as a therapeutic agent for inflammatory diseases. The ability of this compound to not only inhibit pro-inflammatory signals but also to actively promote resolution pathways represents a promising strategy in the development of next-generation anti-inflammatory drugs.

References

- 1. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel potent benzimidazole-based microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors derived from this compound that also inhibit leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Application Notes and Protocols for BRP-201 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRP-201 is a novel small molecule that acts as a potent 5-lipoxygenase-activating protein (FLAP) antagonist and a 12/15-lipoxygenase (12/15-LOX) activator.[1][2] This dual mechanism of action allows this compound to uniquely modulate the biosynthesis of lipid mediators, shifting the balance from pro-inflammatory leukotrienes (LTs) to pro-resolving specialized pro-resolving mediators (SPMs).[1][2][3][4] This property makes this compound a promising candidate for the development of new anti-inflammatory therapies.

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound in two key cellular systems: human monocyte-derived macrophages (MDMs) and human embryonic kidney (HEK293) cells engineered to express components of the leukotriene synthesis pathway.

Mechanism of Action: Signaling Pathway